molecular formula C15H16ClN5 B5767876 1-(4-chlorobenzyl)-N-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

1-(4-chlorobenzyl)-N-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No. B5767876
M. Wt: 301.77 g/mol
InChI Key: CHRZQNBWGXDCBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of pyrazolopyrimidines, including compounds similar to "1-(4-chlorobenzyl)-N-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine," involves nucleophilic substitution reactions and other synthetic pathways designed to introduce specific substituents into the pyrazolopyrimidine core. For example, the nucleophilic substitution of 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine with methylamine has been shown to produce selectively 4-substituted products, highlighting the synthetic versatility of these compounds (Ogurtsov & Rakitin, 2021). Furthermore, the preparation of 3-substituted-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amines as RET kinase inhibitors demonstrates the synthetic strategies employed to achieve functionalization at specific positions of the pyrazolopyrimidine scaffold for biological activity (Dinér et al., 2012).

Molecular Structure Analysis

The structural elucidation of pyrazolopyrimidines, including "1-(4-chlorobenzyl)-N-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine," employs various spectroscopic and crystallographic techniques. X-ray crystallography, NMR, and IR spectroscopy are pivotal in determining the molecular geometry, electronic structure, and substituent effects on the core pyrazolopyrimidine structure. For instance, the structural features of representative pyrazolopyrimidines were explored by X-ray crystallography, providing insights into their molecular conformation and electronic interactions (Ng, Tiekink, & Dolzhenko, 2022).

properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-N-propan-2-ylpyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClN5/c1-10(2)20-14-13-7-19-21(15(13)18-9-17-14)8-11-3-5-12(16)6-4-11/h3-7,9-10H,8H2,1-2H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHRZQNBWGXDCBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=C2C=NN(C2=NC=N1)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001321180
Record name 1-[(4-chlorophenyl)methyl]-N-propan-2-ylpyrazolo[3,4-d]pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001321180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

34.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49647335
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1-(4-chlorobenzyl)-N-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

CAS RN

903188-36-3
Record name 1-[(4-chlorophenyl)methyl]-N-propan-2-ylpyrazolo[3,4-d]pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001321180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.